molecular formula C30H42O4 B1157486 Sendanolactone CAS No. 64929-59-5

Sendanolactone

Cat. No.: B1157486
CAS No.: 64929-59-5
M. Wt: 466.7 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Sendanolactone is a tetracyclic triterpenoid compound isolated from the bark of the plant Melia azedarach L. var. japonica Makino . It is characterized by its unique structure, which includes a γ-lactone ring. The compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sendanolactone is primarily isolated from natural sources, specifically from the bark of Melia azedarach L. var. japonica Makino . The extraction process involves the use of organic solvents such as methanol to dissolve the compound, followed by purification techniques like chromatography to isolate the pure compound.

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is typically obtained through extraction from natural sources, which may limit its availability for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: Sendanolactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of different oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to introduce various substituents into the this compound molecule.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are valuable for studying the compound’s chemical properties and potential biological activities.

Scientific Research Applications

Sendanolactone has a wide range of scientific research applications, including but not limited to:

    Chemistry: this compound is used as a model compound for studying the chemical behavior of tetracyclic triterpenoids. Its unique structure makes it an interesting subject for synthetic and mechanistic studies.

    Biology: The compound has shown potential biological activities, including cytotoxic effects against certain cancer cell lines. This makes it a candidate for further investigation in cancer research.

    Medicine: Due to its potential biological activities, this compound is being explored for its therapeutic potential. more research is needed to fully understand its medicinal properties and applications.

    Industry: While industrial applications are currently limited, this compound’s unique structure and potential biological activities make it a compound of interest for future industrial research and development.

Mechanism of Action

The mechanism of action of Sendanolactone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with various enzymes and receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Sendanolactone is part of a class of compounds known as tetracyclic triterpenoids. Similar compounds include:

  • Meliasenin B
  • (-)-12β-Hydroxykulactone
  • Cinamodiol
  • 3α-Hydroxytirucalla-7,24(25)-dien-6-oxo-21,16-olide

Uniqueness: What sets this compound apart from these similar compounds is its unique γ-lactone ring structure and its specific biological activities. While other tetracyclic triterpenoids share some structural similarities, this compound’s distinct features contribute to its unique chemical and biological properties .

Properties

IUPAC Name

(2S,4S,7R,8S,9S,12R,13R,18R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22,24-25H,8,10-14,16H2,1-7H3/t18-,19+,22+,24-,25+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPDGDWBWUZEAM-LPYLZKPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Sendanolactone and where is it found?

A1: this compound is a tetracyclic triterpenoid primarily found in the bark of the Melia azedarach tree, also known as the Chinaberry or Bead tree. [, ] This compound belongs to the lanostane-type triterpenoids and was first isolated from the Japanese variety of the tree (Melia azedarach L. var. japonica Makino). [] Further research identified its presence in other parts of the tree, including the stems and fruits. [, ]

Q2: What is the molecular structure of this compound?

A2: this compound possesses a complex tetracyclic structure. It was determined to be 3,6-dioxo-13α,14β,17α-lanosta-7,24-dien-21,16β-olide based on chemical and spectroscopic analyses. []

Q3: What other compounds are often found alongside this compound in Melia azedarach?

A3: Melia azedarach contains various other bioactive compounds. Some frequently found alongside this compound include:

  • Melianin B: Another triterpenoid isolated from the stems of Melia azedarach. []
  • Ohchinin acetate: A limonoid compound also found in the stems of the plant. []
  • Surianol: A terpenoid previously identified in Suriana maritima and found to be present in Melia azedarach stems. []
  • 3β-hydroxy-4,4,14α-trimethyl-5α-pregn-8-en-20-one: A steroid compound previously identified in Fomes officinalis and found to be present in Melia azedarach stems. []

Q4: Are there any known biological activities associated with this compound?

A4: While research on this compound is ongoing, some studies have shown that it exhibits moderate cytotoxic activity against KB cell lines (a human epithelial carcinoma cell line). [] This suggests potential applications in cancer research, although further investigations are needed to understand its mechanism of action and potential therapeutic benefits.

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